An In-depth Technical Guide to (2S)-2-(Methylamino)propan-1-ol: Chemical Properties and Applications
An In-depth Technical Guide to (2S)-2-(Methylamino)propan-1-ol: Chemical Properties and Applications
(2S)-2-(Methylamino)propan-1-ol , also known as (S)-N-methylalaninol, is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stereospecific nature makes it a valuable precursor for creating complex chiral molecules, where the three-dimensional arrangement of atoms is crucial for biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2S)-2-(Methylamino)propan-1-ol, with a focus on experimental details relevant to researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
(2S)-2-(Methylamino)propan-1-ol is a derivative of the naturally occurring amino acid L-alanine.[1] The presence of both a hydroxyl and a secondary amine group, attached to a chiral center, allows for a wide range of chemical modifications. While extensive experimental data for this specific enantiomer is not always readily available, the following tables summarize the known quantitative properties.
Table 1: Physical and Chemical Properties of (2S)-2-(Methylamino)propan-1-ol
| Property | Value | Source |
| CAS Number | 40916-73-2 | [1][2] |
| Molecular Formula | C₄H₁₁NO | [2][3] |
| Molecular Weight | 89.14 g/mol | [1][3] |
| Boiling Point | 73 °C at 11 Torr | [4] |
| Predicted pKa | 14.77 ± 0.10 | [4] |
| Purity | 95% | [2] |
For comparison, the physical properties of the related achiral compound, 2-Methyl-2-(methylamino)propan-1-ol, are presented in Table 2.
Table 2: Physical Properties of 2-Methyl-2-(methylamino)propan-1-ol
| Property | Value | Source |
| CAS Number | 27646-80-6 | [5] |
| Molecular Formula | C₅H₁₃NO | [5] |
| Molecular Weight | 103.17 g/mol | [5] |
| Melting Point | 49 °C | [5] |
| Boiling Point | 162 °C at 760 mmHg | [5] |
| Density | 0.878 g/cm³ | [5] |
| Flash Point | 62 °C | [5] |
Synthesis and Purification
The synthesis of chiral amino alcohols like (2S)-2-(Methylamino)propan-1-ol often starts from readily available chiral precursors, such as amino acids. A general approach involves the reduction of the carboxylic acid functionality of the corresponding N-methylated amino acid.
Experimental Protocol: Synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine
While a specific protocol for (2S)-2-(Methylamino)propan-1-ol is not detailed in the provided search results, a closely related synthesis for (S)-2-amino-1-propanol is described in a patent, which can be adapted.[6] This process involves the hydrolysis of (S)-1-methoxy-2-propylamine.
Materials:
-
(S)-1-methoxy-2-propylamine
-
37% strength by weight aqueous hydrochloric acid
-
50% strength by weight aqueous NaOH solution
-
Methanol
-
Xylene (optional, for azeotropic removal of water)
-
High-boiling point solvent (e.g., modified polyglycol ether, optional)
Procedure:
-
Hydrolysis: Slowly add (S)-1-methoxy-2-propylamine to at least 2 equivalents of 37% aqueous hydrochloric acid, maintaining the temperature below 30°C.[6]
-
Heat the reaction mixture under reflux (approximately 100°C) for 48 hours or in an autoclave at elevated pressure and temperature for a shorter duration.[6]
-
Isolation of Hydrochloride Salt: After cooling, distill off the water to obtain the hydrochloride salt of (S)-2-amino-1-propanol as a viscous oil.[6]
-
Liberation of the Free Base:
-
Method A: Dissolve the hydrochloride salt in water and adjust the pH to approximately 12 with 50% aqueous NaOH solution. Distill off the water and extract the residue with methanol. Filter and remove the methanol by distillation to yield the final product.[6]
-
Method B: Dissolve the hydrochloride salt in water and adjust the pH to approximately 14 with 50% aqueous NaOH solution. Add a high-boiling point solvent and xylene, and distill the product as an azeotrope with water and xylene.[7]
-
-
Purification: The final product can be further purified by vacuum distillation.[8]
Analytical Methods for Quality Control
Ensuring the chemical purity and, critically, the enantiomeric excess of (2S)-2-(Methylamino)propan-1-ol is paramount for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis
A general strategy for developing a chiral HPLC method for amino alcohols involves screening various chiral stationary phases (CSPs) and mobile phase compositions.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD).[9]
Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (e.g., 90:10 v/v).[9]
-
Additives: For basic compounds like (2S)-2-(Methylamino)propan-1-ol, the addition of a small amount of a basic modifier such as diethylamine (e.g., 0.1% v/v) to the mobile phase can improve peak shape and resolution.[9] For acidic compounds, an acidic modifier like trifluoroacetic acid would be used.[9]
General Procedure:
-
Prepare a standard solution of the racemic mixture of 2-(methylamino)propan-1-ol and a sample of the (2S)-enantiomer in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the selectivity factor.
-
Inject the sample of (2S)-2-(Methylamino)propan-1-ol to determine its enantiomeric purity by comparing the peak areas of the two enantiomers.
-
Optimize the separation by adjusting the mobile phase composition (e.g., the percentage of the alcohol modifier) and the column temperature.
Applications in Asymmetric Synthesis
(2S)-2-(Methylamino)propan-1-ol is a valuable chiral auxiliary and ligand in asymmetric synthesis.[1] It can be used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of a product.
Asymmetric Reduction of Ketones
Chiral amino alcohols can be used to prepare chiral catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[10][11][12]
Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric reduction of a ketone using a catalyst formed in situ from a chiral amino alcohol and a borane source.
Materials:
-
(2S)-2-(Methylamino)propan-1-ol (or another suitable chiral amino alcohol)
-
Borane-tetrahydrofuran complex (BH₃-THF) or another borane source
-
Prochiral ketone (e.g., acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl solution
Procedure:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol (e.g., 10 mol%) in anhydrous THF. Cool the solution to 0°C and slowly add the borane-THF solution. Stir the mixture at room temperature for a specified time to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., -20°C). Slowly add a solution of the prochiral ketone in anhydrous THF to the catalyst solution.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of methanol, followed by aqueous HCl.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
References
- 1. (2S)-2-(Methylamino)propan-1-OL | 40916-73-2 | Benchchem [benchchem.com]
- 2. (2S)-2-(Methylamino)propan-1-ol 95% | CAS: 40916-73-2 | AChemBlock [achemblock.com]
- 3. 2-(Methylamino)propan-1-ol | C4H11NO | CID 12695785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-(METHYLAMINO)-PROPAN-1-OL | 40916-73-2 [amp.chemicalbook.com]
- 5. americanelements.com [americanelements.com]
- 6. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
